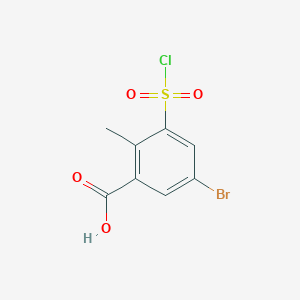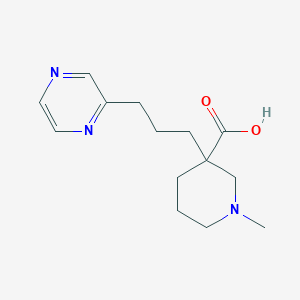
methyl 7-(N-benzyl-N-methylamino)heptanoate
Übersicht
Beschreibung
Methyl 7-(N-benzyl-N-methylamino)heptanoate is a chemical compound with the molecular formula C16H25NO2 . It is used in various fields including food, cosmetics, medicine, biology, and industry .
Molecular Structure Analysis
The molecular structure of methyl 7-(N-benzyl-N-methylamino)heptanoate is represented by the formula C16H25NO2 . Unfortunately, the available resources do not provide a detailed analysis of its molecular structure.Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
“Methyl 7-(N-benzyl-N-methylamino)heptanoate” is a derivative of N-methylamino acids, which are crucial in the synthesis of peptides. These compounds can be selectively N-methylated to produce N-methylamino acids that are incorporated into peptides for various biological studies . The ability to introduce N-methyl groups into peptides can significantly alter their structure and function, providing insights into protein folding and stability.
Eigenschaften
IUPAC Name |
methyl 7-[benzyl(methyl)amino]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(14-15-10-6-5-7-11-15)13-9-4-3-8-12-16(18)19-2/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSUZSWAAUXXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCC(=O)OC)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(N-benzyl-N-methylamino)heptanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)




![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)

![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)



![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)
